molecular formula C13H19N B13963162 1-Butanamine, N-(3-phenyl-2-propenyl)- CAS No. 20849-96-1

1-Butanamine, N-(3-phenyl-2-propenyl)-

Cat. No.: B13963162
CAS No.: 20849-96-1
M. Wt: 189.30 g/mol
InChI Key: AZZYKBHEGUJORL-UHFFFAOYSA-N
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Description

1-Butanamine, N-(3-phenyl-2-propenyl)-, is a secondary amine characterized by a butanamine backbone substituted with a 3-phenyl-2-propenyl group. This structure combines an aliphatic amine chain with an aromatic propenyl moiety, enabling unique interactions in chemical and biological systems.

Properties

IUPAC Name

N-(3-phenylprop-2-enyl)butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-2-3-11-14-12-7-10-13-8-5-4-6-9-13/h4-10,14H,2-3,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZYKBHEGUJORL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC=CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406013
Record name 1-Butanamine, N-(3-phenyl-2-propenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20849-96-1
Record name 1-Butanamine, N-(3-phenyl-2-propenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Butanamine, N-(3-phenyl-2-propenyl)- can be synthesized through several methods. One common approach involves the reaction of cinnamyl chloride with butylamine in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of 1-Butanamine, N-(3-phenyl-2-propenyl)- may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Butanamine, N-(3-phenyl-2-propenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Saturated amines.

    Substitution: Various substituted amines or amides.

Scientific Research Applications

1-Butanamine, N-(3-phenyl-2-propenyl)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1-Butanamine, N-(3-phenyl-2-propenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Key differences between 1-Butanamine, N-(3-phenyl-2-propenyl)-, and analogous compounds are summarized below:

Compound Name Molecular Formula Key Structural Features Unique Properties
1-Butanamine, N-(3-phenyl-2-propenyl)- C₁₃H₁₉N Aromatic 3-phenyl-2-propenyl substituent Enhanced π-π stacking potential; potential for dual hydrophobic/aromatic interactions
1-Butanamine, 2-methyl-N-(2-methylbutylidene)- C₁₀H₂₁N Branched aliphatic substituent Higher volatility (vapor pressure: ~2 mm Hg at 20°C) and industrial utility
N-(3-Methoxybenzyl)-2-methyl-1-propanamine hydrochloride C₁₂H₂₀ClNO Methoxybenzyl group and charged amine Improved solubility in polar solvents; antimicrobial activity (MIC: 64 µg/mL)
N-butyl-N-[2-(4-nitrophenyl)ethyl]-1-butanamine C₁₆H₂₆N₂O₂ Nitrophenyl group Strong electron-withdrawing effects; potential enzyme inhibition
(1-Benzothiophen-3-ylmethyl)(butyl)amine C₁₂H₁₅NS Benzothiophene substituent Enhanced bioactivity due to sulfur heterocycle; applications in drug discovery

Physicochemical Properties

  • Volatility : Aliphatic analogs like 1-Butanamine, 2-methyl-N-(2-methylbutylidene)-, have higher vapor pressures (~2 mm Hg at 20°C) compared to aromatic derivatives, favoring industrial applications .
  • Solubility : Methoxybenzyl-substituted amines exhibit improved water solubility due to polar functional groups, whereas phenylpropenyl derivatives may prefer lipid-rich environments .

Pharmaceutical Potential

  • Targeted Drug Design: The 3-phenyl-2-propenyl group in 1-Butanamine, N-(3-phenyl-2-propenyl)-, could enhance binding to aromatic amino acid residues in enzymes or receptors, as seen in related compounds like (1-Benzothiophen-3-ylmethyl)(butyl)amine .

Key Differentiators and Challenges

  • Synthetic Complexity : Introducing the 3-phenyl-2-propenyl group requires precise coupling reactions, as demonstrated in palladium-catalyzed syntheses of similar aryl-substituted amines .

Biological Activity

1-Butanamine, N-(3-phenyl-2-propenyl)-, commonly referred to as a derivative of butanamine, has garnered attention in pharmacological studies due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, toxicity, and relevant case studies.

Chemical Structure and Properties

1-Butanamine, N-(3-phenyl-2-propenyl)- has the following chemical structure:

  • Molecular Formula : C12_{12}H17_{17}N
  • CAS Number : 35074-77-2

The compound is characterized by a butanamine backbone with a phenyl group and an allyl substituent, which may influence its biological activity.

Antioxidant Activity

Research indicates that compounds similar to 1-butanamine derivatives exhibit significant antioxidant properties. For instance, studies have shown that certain butanol extracts can scavenge free radicals effectively. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay demonstrated that extracts from related compounds can achieve up to 91.4% antioxidant activity at specific concentrations .

Anti-inflammatory Activity

The anti-inflammatory potential of 1-butanamine derivatives has been evaluated through various assays. The inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX has been reported in related compounds. This suggests that 1-butanamine, N-(3-phenyl-2-propenyl)- may similarly exhibit anti-inflammatory effects.

Antidiabetic Activity

The antidiabetic properties of 1-butanamine derivatives are noteworthy. Studies have utilized the α-amylase inhibition assay to demonstrate the potential of these compounds in managing blood glucose levels. In related research, extracts showed significant inhibition of α-amylase activity, indicating possible therapeutic applications for diabetes management .

Toxicity Profile

The toxicity of 1-butanamine derivatives has been assessed through various studies. The compound is classified under moderate health hazards based on repeated-dose toxicity assessments. Specific studies have indicated developmental toxicity concerns associated with high doses .

Toxicity Parameter Observation
Acute ToxicityModerate
Repeated-Dose ToxicityModerate
Developmental ToxicityConcerns noted

Case Study 1: Antioxidant and Anti-inflammatory Properties

A study conducted on butanol extracts from medicinal mushrooms highlighted the antioxidant and anti-inflammatory activities of related compounds. The extracts demonstrated a significant reduction in oxidative stress markers and inflammatory cytokines in vitro, suggesting a protective role against chronic diseases .

Case Study 2: Antidiabetic Efficacy

Another study focused on the antidiabetic effects of similar compounds revealed that they significantly reduced blood glucose levels in diabetic animal models. The mechanism was attributed to the inhibition of carbohydrate-digesting enzymes, which aligns with findings for 1-butanamine derivatives .

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